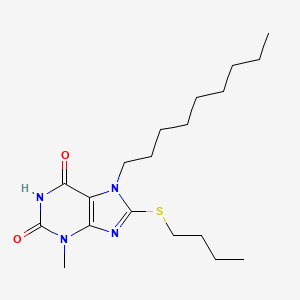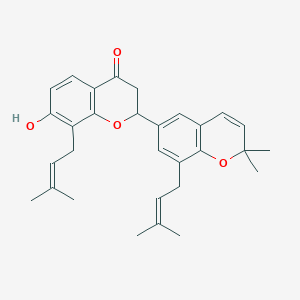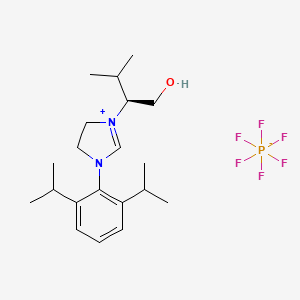![molecular formula C13H6N6 B14086366 Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine](/img/structure/B14086366.png)
Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by a fused ring system that includes acenaphthene, tetrazole, and triazine moieties, making it a versatile scaffold for chemical modifications and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine typically involves the cyclization of precursor molecules that contain the necessary functional groups. One common method involves the reaction of acenaphthenequinone with thiosemicarbazide to form acenaphtho[1,2-e][1,2,4]triazine-9(8H)-thione, which is then reacted with azide derivatives to form the tetrazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole or triazine rings, often using halogenated derivatives as starting materials.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthoquinone derivatives, while reduction can produce acenaphthene derivatives. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or amino groups, onto the tetrazole or triazine rings.
Scientific Research Applications
Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine has several scientific research applications:
Mechanism of Action
The mechanism of action of acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the B-cell lymphoma 2 (Bcl-2) protein, which plays a crucial role in regulating apoptosis . By binding to the active site of Bcl-2, the compound can induce programmed cell death in cancer cells. Additionally, its high nitrogen content and thermal stability make it suitable for use in energetic materials, where it can undergo rapid decomposition to release energy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine: Another heterocyclic compound with similar structural features and applications in anticancer research.
Tetrazolo[1,5-b][1,2,4]triazine: A simpler analog that lacks the acenaphthene moiety but shares similar reactivity and applications.
Uniqueness
Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine is unique due to its fused ring system, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C13H6N6 |
|---|---|
Molecular Weight |
246.23 g/mol |
IUPAC Name |
3,4,5,6,7,9-hexazapentacyclo[9.7.1.02,10.04,8.015,19]nonadeca-1(18),2,5,7,9,11,13,15(19),16-nonaene |
InChI |
InChI=1S/C13H6N6/c1-3-7-4-2-6-9-10(7)8(5-1)11-12(9)16-19-13(14-11)15-17-18-19/h1-6H |
InChI Key |
XZBAXVUFFAVXOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC5=NN=NN5N=C4C3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086283.png)




![Quinolino[3,2,1-de]acridine-5,9-dione](/img/structure/B14086303.png)
![4-(4-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086309.png)

![2-chloro-N-[(2,4-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)-5-nitropyridine-3-carboxamide](/img/structure/B14086320.png)





